N-(2,4-difluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
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Description
N-(2,4-difluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H13F2N3OS2 and its molecular weight is 377.43. The purity is usually 95%.
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Scientific Research Applications
Structural and Synthesis Insights
Structural Characteristics : The compounds, including those similar to N-(2,4-difluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, exhibit complex intermolecular interactions such as hydrogen bonds and π-interactions, which contribute to their 3-D structural arrays. These interactions play a significant role in their potential biological applications (Boechat et al., 2011).
Synthesis of Analog Compounds : Research has been conducted on the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which are synthesized via heterocyclization. These compounds' structural and spectral features were examined using DFT calculations, showing good agreement with experimental data. This research highlights the versatility in the synthesis of thiadiazole derivatives, which may include compounds with similar structures to the one (Abu-Melha, 2021).
Potential Biological Activities
Anticancer Properties : Several studies have synthesized and evaluated thiadiazole derivatives for their potential anticancer activities. For example, new N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives have been synthesized, with some showing promising cytotoxic activity against cancer cell lines such as MCF-7 and A549 (Çevik et al., 2020).
Glutaminase Inhibition : The design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors have been explored. These analogs, including modifications of the thiadiazole ring, have shown to retain potency against kidney-type glutaminase (GLS), suggesting potential applications in cancer therapy by inhibiting a key enzyme involved in tumor cell metabolism (Shukla et al., 2012).
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3OS2/c1-10-2-4-11(5-3-10)16-21-17(25-22-16)24-9-15(23)20-14-7-6-12(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEQAXOVQILTCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.